molecular formula C14H17NO4 B3248462 ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate CAS No. 1868138-83-3

ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate

Cat. No. B3248462
CAS RN: 1868138-83-3
M. Wt: 263.29 g/mol
InChI Key: ZTJHUIVACIFQSK-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate involves several steps. One common approach is the protodeboronation of pinacol boronic esters. In this method, alkyl boronic esters are subjected to a radical-based protodeboronation process, leading to the formation of the desired compound. The protocol can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The compound’s molecular structure consists of an ethyl group attached to a but-2-enoate moiety. The benzyloxycarbonyl group protects the amino functionality. The double bond in the enoate allows for reactivity in various chemical reactions .


Chemical Reactions Analysis

    Aminolysis : Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate can undergo aminolysis, where the amino group reacts with ammonia or primary/secondary amines to form amides . Hydromethylation : The compound can participate in hydromethylation reactions, leading to the addition of a hydrogen atom across the double bond. This transformation is valuable but not commonly explored .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 392.1°C at 760 mmHg (predicted) .
  • Density : Approximately 1.2 g/cm³ (predicted) .
  • Refractive Index : n20D 1.56 (predicted) .

Mechanism of Action

The exact mechanism of action for this compound depends on the specific reaction it undergoes. For protodeboronation, a radical-based process likely initiates the cleavage of the boron–carbon bond, followed by hydrogen abstraction and subsequent formation of the desired product .

Safety and Hazards

Please refer to the Safety Data Sheet (SDS) for specific safety information related to handling, storage, and disposal .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Open Access : Safety Data Sheet for Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate. Link : Technical Information for Ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate. Link

properties

IUPAC Name

ethyl (E)-4-(phenylmethoxycarbonylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHUIVACIFQSK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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